1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol
Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a brominated naphthalene moiety, an ethyl-substituted phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-naphthol.
Etherification: The 6-bromo-2-naphthol is then reacted with 3-chloropropan-1-ol in the presence of a base like potassium carbonate to form 1-[(6-bromo-2-naphthyl)oxy]propan-2-ol.
Piperazine Substitution: Finally, the intermediate is reacted with 4-(4-ethylphenyl)piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-one.
Reduction: 1-[(2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the brominated naphthalene and piperazine moieties suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-[(6-chloro-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN2O2/c1-2-19-3-8-23(9-4-19)28-13-11-27(12-14-28)17-24(29)18-30-25-10-6-20-15-22(26)7-5-21(20)16-25/h3-10,15-16,24,29H,2,11-14,17-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJRBOYJNVHOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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